molecular formula C16H19ClN2O2 B3320081 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one CAS No. 1202860-06-7

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one

Cat. No.: B3320081
CAS No.: 1202860-06-7
M. Wt: 306.79 g/mol
InChI Key: PUURQQNQALMDDE-UHFFFAOYSA-N
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Description

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through several steps to yield the desired indole derivative.

Chemical Reactions Analysis

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    5-Fluoroindole: Known for its antiviral properties.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

What sets this compound apart is its unique combination of substituents, which confer specific chemical and biological properties .

Properties

IUPAC Name

(3Z)-6-chloro-3-(cyclohexylmethoxyimino)-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-10-13(17)8-7-12-14(10)18-16(20)15(12)19-21-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUURQQNQALMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=NOCC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC\2=C1NC(=O)/C2=N\OCC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680319
Record name 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202860-06-7
Record name 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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